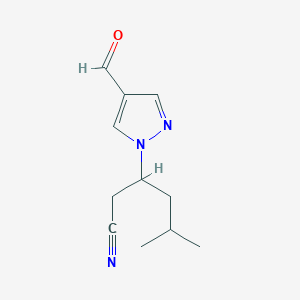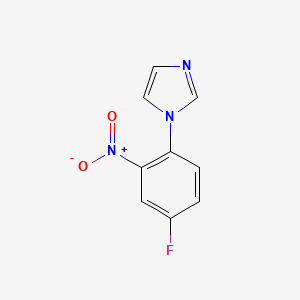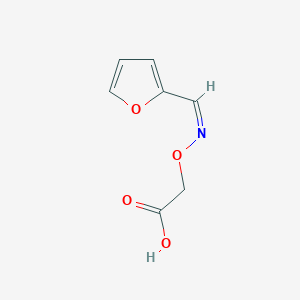
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Furan-2-ylmethylene)amino)oxy)acetic acid typically involves the condensation of furan-2-carbaldehyde with aminooxyacetic acid. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Furan-2-carbaldehyde} + \text{Aminooxyacetic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol.
Applications De Recherche Scientifique
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those with antibacterial and antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan ring and aminooxyacetic acid moiety. These interactions can lead to various biological effects, including antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simple derivative of furan with a carboxyl group.
Furan-2-methanol: A furan derivative with a hydroxymethyl group.
Furan-2-ylmethylamine: A furan derivative with an amino group.
Uniqueness
2-(((Furan-2-ylmethylene)amino)oxy)acetic acid is unique due to its combination of the furan ring and the aminooxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
2-[(Z)-furan-2-ylmethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C7H7NO4/c9-7(10)5-12-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10)/b8-4- |
Clé InChI |
ZZSFTUGAAUCSKJ-YWEYNIOJSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N\OCC(=O)O |
SMILES canonique |
C1=COC(=C1)C=NOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


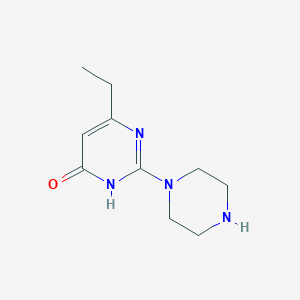

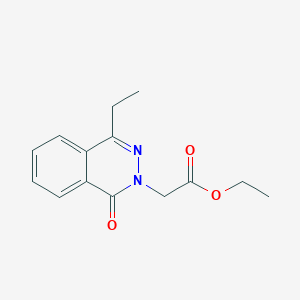
![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
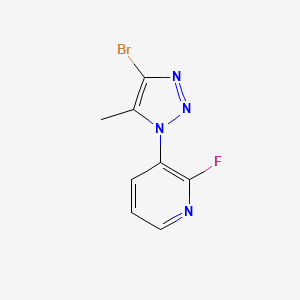
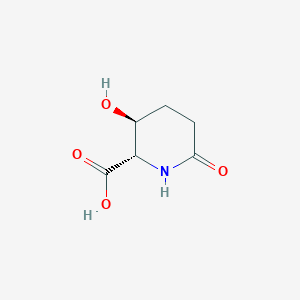


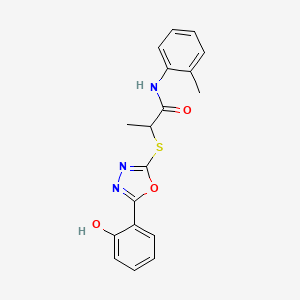

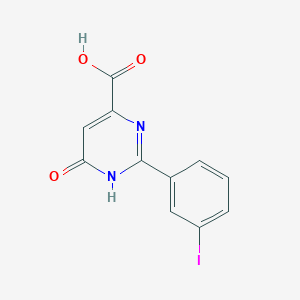
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)
